Bromuconazole

Catalog No.
S585494
CAS No.
116255-48-2
M.F
C13H12BrCl2N3O
M. Wt
377.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromuconazole

CAS Number

116255-48-2

Product Name

Bromuconazole

IUPAC Name

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole

Molecular Formula

C13H12BrCl2N3O

Molecular Weight

377.1 g/mol

InChI

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2

InChI Key

HJJVPARKXDDIQD-UHFFFAOYSA-N

SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br

Solubility

1.33e-04 M
Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L
Moderate to high solubility in organic solvents.
In water, 50 mg/L at 25 °C
Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Synonyms

bromuconazole

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br

Investigating Fungicidal Mechanisms

Understanding the precise mode of action of fungicides like bromuconazole is crucial for developing effective disease management strategies. Research studies employ bromuconazole to investigate its fungicidal mechanisms at various levels. This includes:

  • Enzyme inhibition: Studies explore how bromuconazole inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption weakens the fungal cell wall, leading to cell death [].
  • Resistance development: Research investigates how fungal populations develop resistance to bromuconazole over time. This helps scientists develop strategies to manage resistance and maintain the fungicide's efficacy [].

Evaluating Efficacy and Specificity

Developing new and effective fungicides requires thorough evaluation of their efficacy and specificity. Bromuconazole is often used as a reference fungicide in research studies to:

  • Compare the efficacy of new fungicide candidates: Researchers compare the effectiveness of newly developed fungicides against various fungal pathogens with the established performance of bromuconazole [].
  • Assess fungicide specificity: Studies evaluate the impact of bromuconazole on non-target organisms, such as beneficial insects and soil microorganisms, to ensure its environmental safety [].

Environmental Fate and Risk Assessment

Understanding the environmental fate and potential risks associated with fungicides is crucial for responsible agricultural practices. Bromuconazole is employed in research to:

  • Investigate degradation pathways: Studies assess how bromuconazole breaks down in the environment, including soil and water, to determine its persistence and potential impact on ecosystems [].
  • Evaluate potential risks: Researchers use bromuconazole to assess potential risks to non-target organisms, such as aquatic life, through exposure to the fungicide in the environment [].

Bromuconazole is a triazole fungicide primarily used in agriculture to control various fungal diseases in crops, particularly in cereals and ornamental plants. Its chemical structure is characterized by the presence of a bromine atom and a dichlorophenyl group, contributing to its effectiveness as a fungicide. The International Chemical Safety Card identifies it with the Chemical Abstracts Service number 116255-48-2 and highlights its classification as very toxic to aquatic life, necessitating careful handling and application practices .

Bromuconazole acts as a sterol demethylation inhibitor (DMI) fungicide []. It specifically targets the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes []. By inhibiting this enzyme, bromuconazole disrupts ergosterol production, leading to the formation of abnormal and dysfunctional cell membranes. This ultimately weakens the fungal cell wall, hindering growth and causing cell death [].

Toxicity

Bromuconazole is considered moderately toxic to mammals with an oral LD₅₀ (lethal dose for 50% of the test population) of 1210 mg/kg in rats []. However, it poses a low risk to honeybees [].

Other hazards

Bromuconazole can be irritating to the skin and eyes upon contact. Prolonged or repeated exposure may cause skin sensitization []. It is also slightly flammable and should be handled with care [].

Safety precautions

Always follow recommended handling and application procedures as outlined on the product label. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound [].

Bromuconazole functions by inhibiting the cytochrome P-450 enzyme system in fungi, which is crucial for their growth and reproduction. This inhibition leads to the disruption of ergosterol synthesis, an essential component of fungal cell membranes. Kinetic studies have demonstrated that bromuconazole undergoes metabolic transformations primarily through hydroxylation, resulting in various metabolites . The degradation of bromuconazole can also occur through processes such as gamma radiation, where it has been shown to decompose significantly under specific conditions .

The biological activity of bromuconazole is centered on its antifungal properties. It is effective against a range of fungal pathogens, including those causing black spot disease in roses and other crops. Studies indicate that bromuconazole exhibits acute toxicity in laboratory settings, with specific toxicity categories assigned based on its effects on different organisms . Additionally, it has been shown to undergo stereoselective metabolism, which may influence its efficacy and safety profile .

Bromuconazole can be synthesized through several methods, typically involving the reaction of appropriate precursors to form the triazole ring structure. One common synthetic route includes the condensation of 2-(2,4-dichlorophenyl)tetrahydrofurfuryl bromide with triazole derivatives under controlled conditions. The process requires careful temperature management and the use of solvents to ensure high yields and purity of the final product .

Bromuconazole is primarily applied as a fungicide in agricultural settings. It is commonly used to protect crops such as wheat from fungal diseases. For example, formulations like CHIPCO® Bromuconazole are specifically designed for use on roses to manage black spot disease effectively . The compound's ability to control fungal infections makes it valuable in both commercial agriculture and ornamental horticulture.

Bromuconazole belongs to a class of triazole fungicides that share similar mechanisms of action but differ in their chemical structures and specific applications. Here are some similar compounds:

Compound NameChemical StructureUnique Features
TebuconazoleTriazole derivativeBroad-spectrum activity against various fungi
PropiconazoleTriazole derivativeEffective against leaf spot diseases
DifenoconazoleTriazole derivativeKnown for systemic activity in plants

Bromuconazole is unique due to its specific structural features, such as the presence of both bromine and dichlorophenyl groups, which enhance its antifungal potency compared to other triazoles. Additionally, its stereoselective metabolism may influence its effectiveness and safety profile differently than other similar compounds .

Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Colorless powder
White to off-white powde

XLogP3

3.6

Boiling Point

No boiling point at normal pressure; decomposes at 194 °C

Density

1.72 g/mL
Density (at 20 °C): 1.72 g/cm³

LogP

3.24 (LogP)
log Kow = 3.24
3.24 (20 °C)

Odor

Odorless

Melting Point

84.0 °C
84 °C

UNII

PHS29ZMZ81

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (68.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-08 mmHg
3X10-8 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

116255-48-2

Wikipedia

Bromuconazole

Use Classification

Agrochemicals -> Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A. Greiner, R. Pepin, European Patent Office patent 258,161(1988 to Rhone-Poulenc)
Produced by reaction of 1-bromomethoxyacetylene in toluene with ethylmagnesium bromide in THF, followed by the addition of 2,4-dichlorobenzoylmethyl chloride to give 2,4-dichlorophenyl-2'-chloromethyl-2'-hydroxy-2'-bromomethoxyacetylene. The product is then hydrogenated and treated with 4-methylphenylsulfonic acid in toluene to give 2-chloromethyl-2-(2,4-dichlorophenyl)-2,5-dihydrofuran, which is treated with 1,2,4-triazole in N-methylpyrrolidone in the presence of potassium carbonate

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Well closed.

Stability Shelf Life

In water, stable in the dark at acidic, basic or neutral pH values. Under simulated sunlight, degradation is pH-dependent: bromuconazole is degraded especially in acidic conditions, DT50 18 days.

Dates

Modify: 2023-08-15

Fungicide bromuconazole has the potential to induce hepatotoxicity at the physiological, metabolomic and transcriptomic levels in rats

Shuchun Wu, Xiaofeng Ji, Jianmei Wang, Huizhen Wu, Jianzhong Han, Hu Zhang, Jie Xu, Mingrong Qian
PMID: 33789219   DOI: 10.1016/j.envpol.2021.116940

Abstract

Bromuconazole (BROMU), a representative triazole fungicide, has been widely used in agriculture for its low cost and highly efficiency against various fungi. BROMU residue was often detected in the environment and food chain, even though there is indication of health risk to animals, and in humans. However, the data related to the toxicity of BROMU in animals remains unclear, and the mechanism is still not fully elucidated. Here, male adult rats were exposed to 0, 13.8, 32.8 and 65.6 mg/kg/d of BROMU for 10 days by oral gavage. It was observed that short time BROMU exposure not only caused liver histological damage, including vacuolar degeneration of hepatocytes with pyknotic nuclei, but also changed the levels of some hepatic physiological parameters, including aspartate transaminase (AST), triglyceride (TG), pyruvate and total cholesterol (TC), indicating that BROMU causes hepatotoxicity in rats. In addition, according to the transcriptomics and metabolomics analysis, a total of 58 metabolites and 259 genes significantly changed in the high-dose BROMU treated group. Although several different pathways are involved, lipid metabolism- and bile acids metabolism-related pathways were highlighted in both metabolomics and transcriptomics analysis. More importantly, further validation had proven that BROMU could not only interact with peroxisome proliferator-activated receptor γ (PPAR-γ), but also significantly decrease its protein and gene expression in the liver, supporting that BROMU decreased the TG synthesis via inhibiting the PPAR-γ pathway. These results clearly showed that BROMU exposure could result in hepatotoxicity at metabolomic and transcriptomic level in rats. These observations could provide some important steps toward understanding the mechanism underlying BROMU-induced mammalian toxicity.


Characterization and application of a lanthanide-based metal-organic framework in the development and validation of a matrix solid-phase dispersion procedure for pesticide extraction on peppers (Capsicum annuum L.) with gas chromatography-mass spectrometry

Alysson Santos Barreto, Paula de Cássia da Silva Andrade, Jéssica Meira Farias, Adalberto Menezes Filho, Gilberto Fernandes de Sá, Severino Alves Júnior
PMID: 29280559   DOI: 10.1002/jssc.201700812

Abstract

The metal-organic framework [(La
Sm
)
(DPA)
(H
O)
]
was synthetized and characterized by X-ray diffractometry, differential thermogravimetric analysis, and infrared spectroscopy. The material was tested for the development and validation of a matrix solid-phase dispersion procedure for extraction of atrazine, bifenthrin, bromuconazole, clofentezine, fenbuconazole, flumetralin, procymidone, and pirimicarb, from peppers, with analysis using gas chromatography with mass spectrometry in the selected ion monitoring mode. The method developed was linear over the range tested (50.0-1000.0 μg/kg for procymidone and 200.0-1000.0 μg/kg for all other pesticides), with correlation coefficients ranging from 0.9930 to 0.9992. Experiments were carried out at 250.0, 500.0, and 1000.0 μg/kg fortification levels, and resulted in recoveries in the range of 52.7-135.0%, with coefficient of variation values between 5.2 and 5.4%, respectively, for [(La
Sm
)
(DPA)
(H
O)
]
sorbent. Detection and quantification limits ranged from 16.0 to 67.0 μg/kg and from 50.0 to 200.0 μg/kg, respectively, for the different pesticides studied. The results were compared with literature data. The developed and validated method was applied to real samples. The analysis detected the presence of residues of pesticides procymidone, fenbuconazole, flumetralin, clofentezine, atrazine, and bifenthrin.


Bromuconazole-induced hepatotoxicity is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1 gene expression

Doaa H Abdelhadya, Mohammed Abu El-Magd, Zizy I Elbialy, Ayman A Saleh
PMID: 28532222   DOI: 10.1080/15376516.2017.1333555

Abstract

Despite widespread use of bromuconazole as a pesticide for food crops and fruits, limited studies have been done to evaluate its toxic effects. Here, we evaluated the hepatotoxic effect of bromuconazole using classical toxicological (biochemical analysis and histopathological examination) and gene-based molecular methods. Male rats were treated either orally or topically with bromuconazole at doses equal to no observed adverse effect level (NOAEL) and 1/10 LD50 for 90 d. Bromuconazole increased activities of liver enzymes (ALT, AST, ALP, and ACP), and levels of bilirubin. It also induced hepatic oxidative stress as evidenced by significant decrease in the activities of superoxide dismutase (SOD), and significant increase in levels of malondialdehyde (MDA) in liver. In addition, bromuconazole caused an increase in liver weights and necrobiotic changes (vacuolation and hepatocellular hypertrophy). It also strongly induced the expression of PXR and its downstream target CYP3A1 gene as well as the activity of CYP3A1. However, it inhibited the expression of CAR and its downstream target CYP2B1 gene without significant changing in CYP2B1 activity. Overall, the oral route showed higher hepatotoxic effect and molecular changes than the dermal route and all changes were dose dependent. This is the first investigation to report that bromuconazole-induced liver oxidative damage is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1.


Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus

Eveline Snelders, Simone M T Camps, Anna Karawajczyk, Gijs Schaftenaar, Gert H J Kema, Henrich A van der Lee, Corné H Klaassen, Willem J G Melchers, Paul E Verweij
PMID: 22396740   DOI: 10.1371/journal.pone.0031801

Abstract

Azoles play an important role in the management of Aspergillus diseases. Azole resistance is an emerging global problem in Aspergillus fumigatus, and may develop through patient therapy. In addition, an environmental route of resistance development has been suggested through exposure to 14α-demethylase inhibitors (DMIs). The main resistance mechanism associated with this putative fungicide-driven route is a combination of alterations in the Cyp51A-gene (TR(34)/L98H). We investigated if TR(34)/L98H could have developed through exposure to DMIs.
Thirty-one compounds that have been authorized for use as fungicides, herbicides, herbicide safeners and plant growth regulators in The Netherlands between 1970 and 2005, were investigated for cross-resistance to medical triazoles. Furthermore, CYP51-protein homology modeling and molecule alignment studies were performed to identify similarity in molecule structure and docking modes. Five triazole DMIs, propiconazole, bromuconazole, tebuconazole, epoxiconazole and difenoconazole, showed very similar molecule structures to the medical triazoles and adopted similar poses while docking the protein. These DMIs also showed the greatest cross-resistance and, importantly, were authorized for use between 1990 and 1996, directly preceding the recovery of the first clinical TR(34)/L98H isolate in 1998. Through microsatellite genotyping of TR(34)/L98H isolates we were able to calculate that the first isolate would have arisen in 1997, confirming the results of the abovementioned experiments. Finally, we performed induction experiments to investigate if TR(34)/L98H could be induced under laboratory conditions. One isolate evolved from two copies of the tandem repeat to three, indicating that fungicide pressure can indeed result in these genomic changes.
Our findings support a fungicide-driven route of TR(34)/L98H development in A. fumigatus. Similar molecule structure characteristics of five triazole DMIs and the three medical triazoles appear the underlying mechanism of cross resistance development. Our findings have major implications for the assessment of health risks associated with the use of triazole DMIs.


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